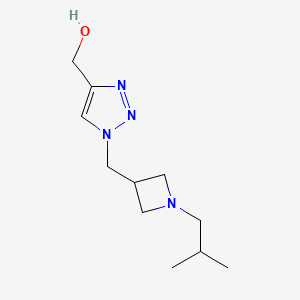

(1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

The compound (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (hereafter referred to as the target compound) features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety, and a hydroxymethyl group. Key structural attributes include:

- Triazole ring: A 1,2,3-triazole at the 4-position, linked via a methylene group to the azetidine. This moiety is known for hydrogen-bonding capability and metabolic stability .

- Hydroxymethyl group: Enhances hydrophilicity and provides a site for further functionalization.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

[1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazol-4-yl]methanol |

InChI |

InChI=1S/C11H20N4O/c1-9(2)3-14-4-10(5-14)6-15-7-11(8-16)12-13-15/h7,9-10,16H,3-6,8H2,1-2H3 |

InChI Key |

OYKSEMUPUSJABR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC(C1)CN2C=C(N=N2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides.

Formation of the Triazole Ring: The triazole ring is formed through a click chemistry reaction, typically involving the cycloaddition of azides and alkynes.

Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the azetidine ring can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Containing Analogs

{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol ()

- Structural differences : The azetidine 1-position is substituted with a diphenylmethyl group instead of isobutyl.

Benzyl-1H-1,2,3-triazole-4-yl)methanol ()

- Structural differences : Replaces the azetidine ring with a benzyl group.

- Key properties: Aromaticity: The benzyl group may enhance binding to aromatic residues in enzymes or receptors .

Ethyl-1H-1,2,3-triazol-4-yl)methanol ()

- Structural differences : A simple ethyl substituent instead of the azetidine-isobutyl system.

- Physicochemical properties :

- Smaller size (C5H9N3O, molar mass 127.14) reduces steric hindrance but limits hydrogen-bonding diversity.

- Lower hydrophobicity (logP ~0.5 estimated) compared to the target compound.

Anticancer Agents ()

- 1,3,4-Thiadiazole derivative 9b : IC50 = 2.94 µM against HepG2 cells .

- Schiff base-linked triazoles : IC50 values of 45.1–78.9 µM against A549 lung cancer cells .

- Target compound comparison : The azetidine ring may improve membrane permeability compared to thiadiazoles, while the hydroxymethyl group could mimic polar groups in kinase inhibitors.

Anti-Inflammatory and Antioxidant Agents ()

- (Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones : Designed for dual activity via triazole-thiazolidinedione hybrids.

Corrosion Inhibition Properties ()

- Benzyl-1H-1,2,3-triazole-4-yl)methanol: Achieves 52.0–89.3% inhibition on mild steel in 1 M HCl .

- Target compound comparison : The azetidine-isobutyl system may enhance adsorption on metal surfaces due to increased hydrophobicity, though this requires experimental validation.

Biological Activity

The compound (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 224.3 g/mol. The structure includes a triazole ring, an isobutylazetidine moiety, and a hydroxymethyl group, which contribute to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that it may inhibit the growth of these pathogens at micromolar concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings align with the general trend observed in similar triazole compounds, which often demonstrate potent antibacterial effects due to their ability to disrupt cellular processes in bacteria.

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated using various cancer cell lines. Notably, it has shown promising results against human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

These results indicate that the compound could serve as a potential lead for developing new anticancer agents.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the triazole ring may interact with biological targets such as enzymes or receptors involved in cell proliferation and bacterial metabolism.

Case Studies

In a recent study examining the effects of various triazole derivatives on microbial growth and cancer cell viability, this compound was included as one of the test compounds. The study utilized both in vitro assays and computational modeling to predict binding affinities to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways.

Key Findings from Case Studies:

- Binding Affinity : Computational analysis indicated strong binding interactions with target proteins such as AgrA in Staphylococcus aureus, suggesting a potential mechanism for its antibacterial activity.

- Cell Cycle Arrest : Flow cytometry results demonstrated that treatment with the compound led to G0/G1 phase arrest in HeLa cells, indicating its potential role in modulating cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.